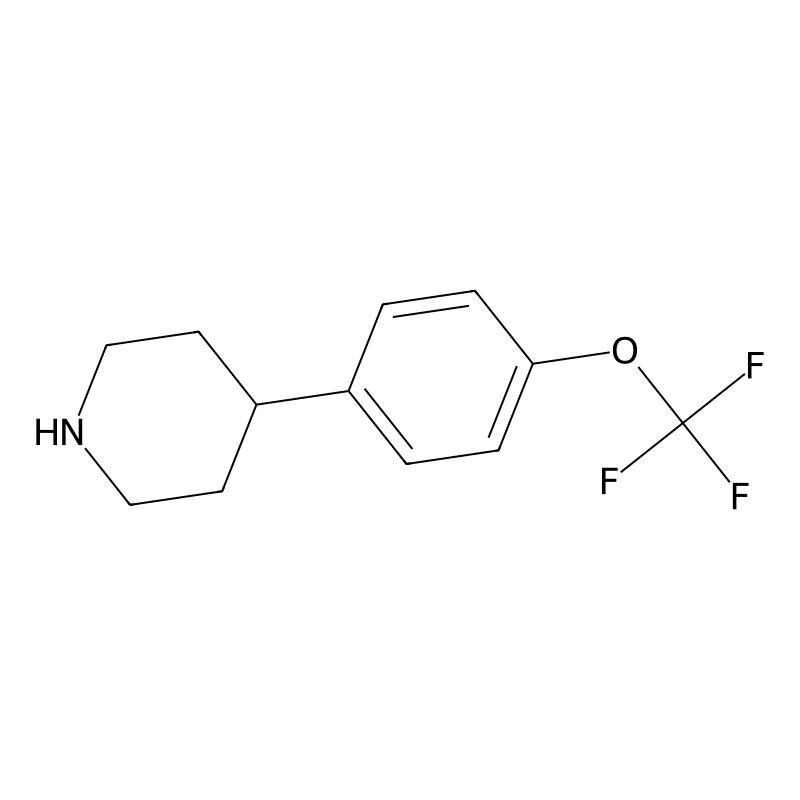

4-(4-(Trifluoromethoxy)phenyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reference Standard

Companies like Wako Chemicals and Biosynth offer 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride, a salt form of the compound, as a reference standard [, ]. Reference standards are well-characterized materials used in analytical chemistry to identify and quantify unknown compounds.

Chemical Tool

4-(4-(Trifluoromethoxy)phenyl)piperidine might hold promise as a chemical tool in medicinal chemistry due to the presence of the piperidine ring. The piperidine ring is a common scaffold found in many biologically active molecules []. However, further research is needed to understand the specific biological properties of 4-(4-(Trifluoromethoxy)phenyl)piperidine.

4-(4-(Trifluoromethoxy)phenyl)piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a trifluoromethoxy group and a phenyl group. The compound has the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol. Its systematic name is 4-[4-(trifluoromethoxy)phenyl]piperidine, and it is often utilized in organic synthesis and medicinal chemistry due to its interesting properties and potential biological activities. The compound is typically stored in an inert atmosphere at room temperature to maintain its stability.

The chemical reactivity of 4-(4-(Trifluoromethoxy)phenyl)piperidine primarily involves nucleophilic substitution reactions, particularly N-alkylation processes. This compound can act as a nucleophile due to the presence of the nitrogen atom in the piperidine ring, allowing it to react with various electrophiles. Additionally, it has been noted that derivatives of this compound can participate in Suzuki–Miyaura coupling reactions, which are significant in forming carbon-carbon bonds in organic synthesis .

Research indicates that 4-(4-(Trifluoromethoxy)phenyl)piperidine and its derivatives exhibit notable biological activities, particularly as potential inhibitors of soluble epoxide hydrolase. This enzyme plays a crucial role in various physiological processes, including inflammation and pain modulation. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and may improve its bioavailability and potency against specific biological targets.

The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine can be achieved through several methods:

- Nucleophilic Substitution: This method involves the reaction of trifluoromethoxy-substituted phenols with piperidine derivatives under basic conditions to yield the desired compound.

- Alkylation: N-alkylation reactions can be performed using various alkylating agents to modify the piperidine nitrogen, which can lead to different derivatives with varying properties.

- Catalytic Reactions: The use of palladium-catalyzed reactions, such as Suzuki–Miyaura coupling, facilitates the formation of aryl-piperidine bonds, enhancing synthetic efficiency .

The applications of 4-(4-(Trifluoromethoxy)phenyl)piperidine are diverse:

- Pharmaceutical Development: Due to its biological activity, this compound is explored for developing drugs targeting pain relief and inflammatory conditions.

- Material Science: The unique structural properties allow for potential applications in creating advanced materials with specific electronic or optical characteristics.

- Chemical Synthesis: It serves as a versatile building block in organic synthesis for preparing more complex molecules .

Interaction studies involving 4-(4-(Trifluoromethoxy)phenyl)piperidine focus on its binding affinity with various biological targets. Research has shown that compounds containing similar piperidine structures can interact with neurotransmitter receptors, enzymes, and transport proteins. Understanding these interactions is crucial for evaluating the therapeutic potential and safety profiles of this compound and its derivatives.

Several compounds share structural similarities with 4-(4-(Trifluoromethoxy)phenyl)piperidine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Phenylpiperidine | Piperidine ring with a phenyl group | Lacks trifluoromethoxy substitution |

| 4-Fluorophenylpiperidine | Piperidine ring with a fluorophenyl group | Different halogen substitution affecting reactivity |

| N-Methyl-4-(trifluoromethyl)aniline | Aniline structure with trifluoromethyl group | Focused on aromatic amines rather than piperidines |

| 1-(4-Hydroxyphenyl)-piperidin-2-one | Hydroxy-substituted piperidine | Hydroxyl group introduces different reactivity |

The uniqueness of 4-(4-(Trifluoromethoxy)phenyl)piperidine lies in its trifluoromethoxy substitution, which significantly influences its chemical behavior and biological activity compared to similar compounds. This distinctive feature enhances lipophilicity and may improve binding interactions with biological targets, making it an interesting candidate for further research in medicinal chemistry .